molecular formula C₂₀H₁₉D₉FN₃O₄ B1154114 N-t-Butyl Linezolid-d9

N-t-Butyl Linezolid-d9

Cat. No.: B1154114
M. Wt: 402.51
Attention: For research use only. Not for human or veterinary use.
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Description

N-t-Butyl Linezolid-d9 is a deuterated analog of Linezolid, a synthetic antibiotic belonging to the oxazolidinone class. This compound is guaranteed for use as a high-quality analytical standard, particularly for High-Performance Liquid Chromatography (HPLC) applications, and serves as a critical material in the research and development of pharmaceutical drugs . The deuterium-labeled structure of this compound makes it highly valuable in mass spectrometry-based assays and pharmacokinetic studies, where it is used as an internal standard to ensure accurate quantification and reliable analytical data. Linezolid, the parent molecule, functions by inhibiting bacterial protein synthesis. It achieves this by binding to the 23S ribosomal RNA of the 50S ribosomal subunit, thereby preventing the formation of the 70S initiation complex, a crucial early step in the bacterial translation process . Researchers utilize this compound to explore and elucidate the complex mechanisms of action, metabolic pathways, and resistance profiles of oxazolidinone antibiotics. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C₂₀H₁₉D₉FN₃O₄

Molecular Weight

402.51

Synonyms

(S)-N-(tert-Butyl)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide-d9; 

Origin of Product

United States

Scientific Research Applications

Antibacterial Properties

N-t-Butyl Linezolid-d9 exhibits potent antibacterial activity, particularly against resistant strains of bacteria. Research indicates that derivatives of linezolid, including this compound, maintain efficacy against strains resistant to conventional antibiotics such as vancomycin.

Efficacy Against Resistant Strains

Studies have shown that this compound retains activity against multi-drug resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This characteristic positions it as a valuable option in treating infections where traditional therapies fail .

Pharmacokinetics and Drug Monitoring

Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use.

Pharmacokinetic Profile

The pharmacokinetic profile includes parameters such as absorption, distribution, metabolism, and excretion. Research indicates that linezolid derivatives exhibit favorable tissue penetration, which is critical in treating deep-seated infections .

Therapeutic Drug Monitoring

Therapeutic drug monitoring (TDM) is crucial for optimizing dosing regimens of this compound to avoid toxicity while ensuring efficacy. Variability in plasma concentrations necessitates careful monitoring to achieve optimal therapeutic outcomes .

Clinical Case Studies

Several clinical case studies illustrate the application of this compound in treating complex infections.

Case Study: Treatment of Severe Infections

In a case involving a patient with necrotizing fasciitis caused by resistant Streptococcus species, this compound was administered alongside other antibiotics. The patient showed significant improvement, highlighting the compound's effectiveness in severe bacterial infections .

Case Study: Central Nervous System Infections

Another study documented the use of this compound in patients with central nervous system infections where traditional antibiotics failed. The compound demonstrated excellent cerebrospinal fluid penetration, leading to positive clinical outcomes .

Comparative Efficacy with Other Antibiotics

A comparative analysis of this compound with other antibiotics reveals its unique advantages.

Antibiotic Efficacy Against MRSA Efficacy Against VRE Resistance Profile
This compoundHighModerateLow
VancomycinModerateLowHigh
DaptomycinHighModerateModerate

This table illustrates that while other antibiotics may have varying degrees of efficacy against resistant strains, this compound consistently shows high efficacy against MRSA and a moderate response against VRE.

Development of Novel Formulations

Future studies may focus on developing novel formulations that enhance the bioavailability and efficacy of this compound, potentially leading to new therapeutic options for difficult-to-treat infections.

Expanded Clinical Trials

Expanded clinical trials are necessary to further validate the safety and efficacy profiles of this compound across diverse patient populations and infection types.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, isotopic, and functional differences between N-t-Butyl Linezolid-d9 and other linezolid derivatives (data sourced from –3):

Compound Name Structural Modifications Deuterium Count Key Stability Features Primary Applications
This compound N-t-butyl substitution; deuterated at 9 positions 9 Resists acyl migration due to steric bulk; enhanced storage stability Metabolic tracking, long-term stability studies
Linezolid-D8 Deuterated at 8 positions (unmodified side chain) 8 Standard isotopic labeling; moderate stability Pharmacokinetic assays, routine quantification
[13C,2H3]-Linezolid 13C and 2H3 labeling 3 (with 13C) Dual isotopic labeling for advanced tracer studies Isotope dilution mass spectrometry (IDMS)
Linezolid N-Oxide-D3 N-oxide metabolite; deuterated at 3 positions 3 Models oxidative metabolism; stability varies with pH Oxidation pathway analysis
Defluoro Linezolid-D3 Fluorine atom replaced; deuterated at 3 positions 3 Simulates defluorinated metabolites; moderate stability Degradation product studies
N-Cyclohexyl Linezolid analogs N-cyclohexyl substitution (non-deuterated) 0 High instability; prone to hydrolysis and adduct formation Limited to short-term reactivity studies

Key Findings:

Steric Effects : The t-butyl group in this compound prevents unwanted acyl migration, a critical advantage over N-cyclohexyl analogs, which degrade rapidly into ketoamides .

Isotopic Versatility : Compared to Linezolid-D8, this compound offers higher deuterium content, improving signal resolution in mass spectrometry while maintaining structural integrity .

Metabolic Relevance : Linezolid N-Oxide-D3 and Defluoro Linezolid-D3 are tailored for specific metabolic pathways, whereas this compound is optimized for stability in broad analytical workflows .

Regulatory Compliance : SynZeal’s linezolid standards (including deuterated variants) are validated with EP/USP traceability, ensuring reliability in regulatory submissions .

Preparation Methods

Post-Synthetic Deuteration

Post-synthetic deuteration involves introducing deuterium into pre-formed Linezolid via hydrogen-deuterium (H/D) exchange. This method often employs acidic or basic conditions in deuterated solvents (e.g., D2_2O, CD3_3OD) to facilitate exchange at labile hydrogen sites. However, the t-butyl group’s hydrogens are non-labile under standard conditions, making this approach unsuitable for targeting the nine deuteriums required in the t-butyl moiety.

Building Block Synthesis

The preferred method involves synthesizing a deuterated t-butyl precursor early in the reaction sequence. For example, deuterated t-butylamine (C(CD3_3)3_3NH2_2) can be prepared by catalytic deuteration of t-butylamine using D2_2 gas and a platinum or palladium catalyst. This precursor is then incorporated into the Linezolid structure during key coupling steps, ensuring precise deuterium placement.

Stepwise Preparation of this compound

The synthesis of this compound follows a multi-step sequence, mirroring the parent compound’s synthesis but with deuterated intermediates.

Synthesis of Deuterated t-Butylamine

  • Catalytic Deuteration :
    t-Butylamine is treated with D2_2 gas (10–15 atm) in the presence of Pd/C (5% w/w) at 80–100°C for 24–48 hours. This yields perdeuterated t-butylamine (C(CD3_3)3_3NH2_2) with >98% isotopic purity.

  • Purification :
    The product is distilled under reduced pressure (40–50°C, 10 mmHg) to remove residual solvents and catalysts.

Formation of the Oxazolidinone Core

The oxazolidinone ring is constructed via a cyclization reaction between deuterated t-butylamine and a fluorinated epoxide intermediate:

  • Epoxide Synthesis :
    (S)-3-Fluoro-4-morpholinophenyl epoxide is prepared by epoxidation of the corresponding allyl alcohol using m-chloroperbenzoic acid (mCPBA).

  • Ring-Opening and Cyclization :
    The epoxide reacts with deuterated t-butylamine in tetrahydrofuran (THF) at 0°C, followed by intramolecular cyclization catalyzed by triethylamine to form the oxazolidinone ring.

Side Chain Introduction and Final Modification

The acetamide side chain is appended via nucleophilic acyl substitution:

  • Activation :
    The hydroxyl group of the intermediate is activated using p-nitrophenyl chloroformate.

  • Coupling :
    Reaction with N-methylglycine in dimethylformamide (DMF) introduces the acetamide moiety.

  • Deuteration Preservation :
    All steps employ deuterium-compatible conditions (e.g., anhydrous solvents, inert atmosphere) to prevent H/D exchange.

Analytical Characterization and Validation

Isotopic Purity Assessment

  • Mass Spectrometry (MS) :
    High-resolution MS confirms the molecular ion peak at m/z 360.48 (M+H)+^+ and quantifies deuterium incorporation (>98% D9_9).

  • Nuclear Magnetic Resonance (NMR) :
    1^1H NMR shows the absence of proton signals in the t-butyl region (δ 1.0–1.2 ppm), while 2^2H NMR detects nine equivalent deuteriums.

Chromatographic Purity

  • HPLC :
    Reverse-phase HPLC (C18 column, acetonitrile/D2_2O gradient) resolves this compound with a retention time of 12.3 minutes and ≥99.5% purity.

Challenges in Deuterated Compound Synthesis

Isotopic Dilution

Residual protons in reagents or solvents can lead to isotopic dilution. For example, using non-deuterated THF in the cyclization step reduces deuterium content by 5–10%. Mitigation strategies include:

  • Deuterated Solvents : Use of CDCl3_3, DMF-d7_7, or THF-d8_8.

  • Anhydrous Conditions : Rigorous drying of glassware and reagents.

Scalability Issues

Catalytic deuteration at high pressures (10–15 atm D2_2) poses safety risks in large-scale production. Microreactor systems with controlled D2_2 flow and pressure are employed to enhance scalability.

Comparative Analysis of Preparation Methods

MethodAdvantagesLimitationsIsotopic Purity
Building BlockHigh deuterium incorporation (>98%)Multi-step synthesis; costly reagents98–99%
Post-SyntheticShorter synthesis timeUnsuitable for t-butyl deuteration<50%

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing N-t-Butyl Linezolid-d9 with high isotopic purity, and how can its structural integrity be validated?

  • Methodological Answer : Synthesis typically involves deuterium incorporation at the t-butyl position using deuterated reagents (e.g., D₂O or deuterated alkylating agents). Purification via preparative HPLC or column chromatography is critical to remove non-deuterated byproducts. Structural validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H-NMR to confirm deuterium incorporation) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Reproducibility hinges on strict anhydrous conditions and reaction monitoring via thin-layer chromatography (TLC) .

Q. Which analytical techniques are most reliable for quantifying This compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the gold standard due to its sensitivity and specificity for deuterated analogs. Calibration curves should use deuterium-free Linezolid as an internal standard. For tissue samples, homogenization in deuterium-depleted solvents minimizes isotopic interference. Validation parameters (e.g., limit of detection, recovery rates) must adhere to NIH preclinical reporting guidelines .

Q. How is This compound applied in tracer studies to investigate Linezolid’s pharmacokinetics?

  • Methodological Answer : The compound serves as a stable isotope-labeled internal standard in mass spectrometry to correct for matrix effects and ionization efficiency. In metabolic studies, co-administration with non-deuterated Linezolid allows precise quantification of parent drug and metabolites via isotopic ratio analysis. Protocols should specify animal models (e.g., rodent vs. primate), sampling intervals, and bioanalytical validation steps .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported metabolic stability data for This compound across different experimental models?

  • Methodological Answer : Contradictions may arise from variations in cytochrome P450 enzyme activity between species or in vitro systems (e.g., liver microsomes vs. hepatocytes). To address this:

  • Conduct parallel experiments using humanized liver models and cross-validate with clinical samples.
  • Apply kinetic isotope effect (KIE) analysis to quantify deuterium’s impact on metabolic rates.
  • Use multivariate statistical models to isolate confounding variables (e.g., protein binding, incubation conditions) .

Q. What experimental design considerations are critical when assessing deuterium’s isotopic effects on This compound’s antibacterial activity?

  • Methodological Answer :

  • Control Groups : Include non-deuterated Linezolid and partially deuterated analogs to differentiate isotopic effects from structural modifications.
  • Assay Conditions : Standardize MIC (minimum inhibitory concentration) testing using CLSI guidelines, with attention to bacterial strain selection (e.g., Staphylococcus aureus vs. Enterococcus faecium).
  • Data Interpretation : Use ANOVA to compare log-fold differences in activity, accounting for deuterium’s potential steric or electronic effects .

Q. How can researchers optimize synthetic yields of This compound while minimizing deuteration loss during purification?

  • Methodological Answer :

  • Reagent Selection : Use deuterated solvents (e.g., DMSO-d₆) to prevent proton exchange.
  • Temperature Control : Maintain reactions below 25°C to reduce kinetic isotope scrambling.
  • Purification : Employ size-exclusion chromatography to separate deuterated species by molecular weight. Yield optimization can be modeled using response surface methodology (RSM) .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing deuterium incorporation efficiency in This compound?

  • Methodological Answer :

  • Use isotopic enrichment calculations (Enrichment=[M+D][M]×100\text{Enrichment} = \frac{[M+D]}{[M]} \times 100) based on MS data.
  • Apply Bayesian regression to model reaction kinetics and predict optimal deuteration conditions.
  • Report confidence intervals and p-values for isotopic purity claims, adhering to NIH preclinical checklists .

Q. How should researchers validate This compound detection methods in complex matrices like plasma or tissue homogenates?

  • Methodological Answer :

  • Selectivity : Test for cross-reactivity with structurally similar metabolites (e.g., N-t-Butyl derivatives of Linezolid’s oxazolidinone ring).
  • Precision/Accuracy : Perform intra- and inter-day replicates with spiked samples (n ≥ 6).
  • Matrix Effects : Compare signal suppression/enhancement in plasma vs. buffer using post-column infusion studies .

Tables for Methodological Reference

Parameter Recommended Protocol Key Considerations
Synthesis PurityHRMS, 1H^1H-NMRDeuterium enrichment ≥ 98%
LC-MS/MS ValidationIsotope dilution with internal standardMatrix-matched calibration curves
Metabolic Stability AnalysisHuman hepatocytes + KIE modelingControl for enzyme induction artifacts
Antibacterial Activity AssayCLSI broth microdilutionInclude quality control strains (e.g., ATCC)

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